molecular formula C19H24N4O3 B2388111 N-(2-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1326875-73-3

N-(2-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2388111
CAS No.: 1326875-73-3
M. Wt: 356.426
InChI Key: JOCSZPGWIWFMRJ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenyl group, a piperidinylpyrimidinyl moiety, and an acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including the formation of the piperidinylpyrimidinyl core, the introduction of the methoxyphenyl group, and the final acetamide formation. Common reagents used in these reactions may include:

    Piperidine: and derivatives for the core structure.

    Methoxybenzene: derivatives for the methoxyphenyl group.

    Acetic anhydride: or for the acetamide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methoxy group to form a hydroxyl or carbonyl group.

    Reduction: Reduction of the acetamide group to form an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a quinone derivative.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]ethanamide: A similar compound with an ethanamide instead of an acetamide group.

    N-(2-hydroxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide: A similar compound with a hydroxy group instead of a methoxy group.

Uniqueness

N-(2-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-14-12-18(22-19(20-14)23-10-6-3-7-11-23)26-13-17(24)21-15-8-4-5-9-16(15)25-2/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCSZPGWIWFMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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